molecular formula C11H20N2O8 B10862030 9-Amino-NeuAc

9-Amino-NeuAc

Cat. No.: B10862030
M. Wt: 308.29 g/mol
InChI Key: PSFLJKJWZHEYMD-PFQGKNLYSA-N
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Description

9-Amino-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, a well-known member of the sialic acid family. Sialic acids are nine-carbon carboxylated monosaccharides that play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-acetylneuraminic acid typically involves the modification of N-acetylneuraminic acid. One common method is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase. These enzymes facilitate the conversion of N-acetyl-glucosamine and pyruvate into N-acetylneuraminic acid, which can then be further modified to introduce the amino group at the 9-position .

Industrial Production Methods

Industrial production of 9-Amino-N-acetylneuraminic acid often relies on large-scale enzymatic synthesis due to its efficiency and specificity. The process involves optimizing reaction conditions such as enzyme concentration, temperature, and substrate availability to maximize yield. Additionally, advancements in enzyme engineering and process optimization have further improved the efficiency of this method .

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

9-Amino-N-acetylneuraminic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Amino-N-acetylneuraminic acid involves its incorporation into glycoproteins and glycolipids, where it can influence cellular recognition and signaling pathways. The amino group at the 9-position allows for specific interactions with enzymes and receptors, thereby modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-N-acetylneuraminic acid is unique due to the presence of the amino group at the 9-position, which imparts distinct chemical and biological properties. This modification allows for specific interactions and applications that are not possible with other sialic acid derivatives .

Biological Activity

9-Amino-NeuAc (9-amino-2-keto-3,5-dihydro-2-deoxy-D-glycero-D-galacto-nononic acid) is a derivative of N-acetylneuraminic acid (Neu5Ac), an important sialic acid involved in various biological processes. This compound has garnered attention due to its potential roles in cellular interactions, signaling pathways, and implications in health and disease. This article will explore the biological activity of this compound, including its mechanisms of action, physiological roles, and relevant case studies.

Structure and Properties

This compound is characterized by the amino group at the 9-position of the neuraminic acid backbone. This modification alters its chemical properties and biological interactions compared to its parent compound, Neu5Ac. The presence of the amino group enhances its solubility and may influence its binding affinity to various receptors and proteins.

1. Role in Glycosylation

This compound serves as a substrate for sialyltransferases, enzymes that catalyze the transfer of sialic acid residues to glycoproteins and glycolipids. This process is crucial for the formation of glycan structures on cell surfaces, which are involved in cell recognition, signaling, and immune responses. The incorporation of this compound into glycoproteins can modulate their stability and function, impacting cellular communication.

2. Neurological Implications

Research indicates that Neu5Ac is abundant in neural tissues and plays a significant role in brain development and cognitive functions. The introduction of this compound has been shown to enhance neurotrophic effects, promoting the differentiation and proliferation of neural stem cells. Studies have demonstrated that exogenous Neu5Ac treatment improves memory and cognitive performance in animal models, suggesting that this compound may have similar effects due to its structural similarity to Neu5Ac .

3. Immune Modulation

Sialic acids, including this compound, are known to play a role in immune evasion by pathogens. They can inhibit the binding of immune cells to pathogens or infected cells by masking underlying glycan structures. This property has implications for vaccine development and therapeutic strategies against infections.

Case Study 1: Neurodevelopmental Effects

A study investigated the effects of Neu5Ac on cognitive function in mice. Mice treated with Neu5Ac showed significant improvements in memory retention tasks compared to control groups. The study highlighted the potential of sialic acids in enhancing neurodevelopmental outcomes .

Case Study 2: Sialylation in Cancer Progression

Another study explored the role of sialylation mediated by this compound in cancer cell lines. It was found that increased sialylation correlated with enhanced metastatic potential and resistance to apoptosis. The study suggests that targeting sialyltransferases could be a viable strategy for cancer therapy .

Research Findings

Study Focus Findings
Yew et al. (2023)Neurotrophic effectsExogenous Neu5Ac improved memory and cognition; suggests similar effects for this compound due to structural similarity .
Cancer Research StudySialylation impact on cancerIncreased sialylation via this compound associated with higher metastatic potential .
Glycosylation MechanismsEnzyme interactionsThis compound serves as an effective substrate for sialyltransferases, enhancing glycoprotein labeling .

Properties

Molecular Formula

C11H20N2O8

Molecular Weight

308.29 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1

InChI Key

PSFLJKJWZHEYMD-PFQGKNLYSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O

Origin of Product

United States

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